1-(3-Methylpiperidin-3-yl)prop-2-en-1-one 1-(3-Methylpiperidin-3-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635004
InChI: InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC17635004

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylpiperidin-3-yl)prop-2-en-1-one -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-(3-methylpiperidin-3-yl)prop-2-en-1-one
Standard InChI InChI=1S/C9H15NO/c1-3-8(11)9(2)5-4-6-10-7-9/h3,10H,1,4-7H2,2H3
Standard InChI Key SOSTUOVMOAFNCS-UHFFFAOYSA-N
Canonical SMILES CC1(CCCNC1)C(=O)C=C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular formula of C9H15NO\text{C}_9\text{H}_{15}\text{NO} and a molecular weight of 153.22 g/mol . Its IUPAC name, 1-[(3R)-3-methylpiperidin-1-yl]prop-2-en-1-one, reflects the stereochemistry at the piperidine ring’s third carbon, where a methyl group resides in the R configuration. The acryloyl moiety (CH2=C(O)-\text{CH}_2=\text{C(O)-}) is attached to the piperidine nitrogen (Figure 1).

Table 1: Key Identifiers

PropertyValueSource
SMILESC[C@@H]1CCCN(C1)C(=O)C=C\text{C}[C@@H]1\text{CCCN}(C1)\text{C(=O)C=C}
InChIKeyVMVFZWDBQWMLAY-MRVPVSSYSA-N
Melting PointNot reported
Boiling PointNot reported

Stereochemical Considerations

The (3R) configuration ensures spatial orientation critical for biological activity. Computational models predict a chair conformation for the piperidine ring, with the methyl group occupying an equatorial position to minimize steric strain .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-[(3R)-3-methylpiperidin-1-yl]prop-2-en-1-one is often embedded within multi-step processes targeting JAK3 inhibitors. A patent by CN113121539A outlines a three-step approach starting from enantiomerically pure (3R,6S)-1-benzyl-6-methylpiperidine-3-amine :

  • Nucleophilic Substitution: Reacting (3R,6S)-1-benzyl-6-methylpiperidine-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine in 1-methyl-2-pyrrolidone (NMP) at 110°C yields an intermediate .

  • Catalytic Hydrogenation: Using 20% wet palladium hydroxide on carbon under hydrogen (15 psi) removes the benzyl protecting group .

  • Acryloylation: Treating the deprotected amine with acryloyl chloride in tetrahydrofuran (THF) and water at 0–5°C furnishes the final acryloyl derivative .

Table 2: Reaction Conditions for Acryloylation

ParameterValueSource
SolventTHF/Water (2:1)
Temperature0–5°C
BaseSodium bicarbonate
Yield72–95% (over three steps)

Advantages Over Alternative Methods

Traditional routes requiring chiral chromatographic separation are circumvented by using enantiopure starting materials, enhancing scalability and cost-efficiency . The avoidance of dry palladium catalysts also mitigates explosion risks during hydrogenation .

Pharmacological Relevance

Role in JAK3 Inhibition

This compound is a precursor to PF-06651600, a covalent JAK3 inhibitor approved for autoimmune conditions like alopecia areata and rheumatoid arthritis . The acryloyl group enables irreversible binding to JAK3’s cysteine residue (Cys909), conferring selectivity over other JAK isoforms .

Clinical Significance

PF-06651600’s designation as a "breakthrough therapy" by the FDA in 2018 underscores its efficacy in restoring hair growth in alopecia patients . Phase III trials reported a 75% hair regrowth rate at 24 weeks, with minimal off-target effects .

Industrial Applications and Future Directions

Emerging Derivatives

Recent efforts focus on modifying the piperidine ring’s substituents to enhance blood-brain barrier penetration for neurological applications. For example, fluorinated analogs show promise in preclinical models of multiple sclerosis.

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